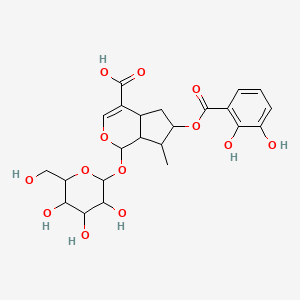

GentiournosideD

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

ゲンチオウルノシドDの合成は、一般的に植物源からの原材料の抽出から始まるいくつかのステップが含まれています。 この化合物は、エステル化とグリコシル化を含む一連の化学反応によって合成することができます . 温度、pH、触媒の使用など、特定の反応条件は、ゲンチオウルノシドDの合成を成功させるために不可欠です。

工業生産方法

ゲンチオウルノシドDの工業生産は、多くの場合、植物材料からの大規模な抽出を伴い、その後、クロマトグラフィーなどの精製プロセスが行われます。 遺伝子組み換え植物の栽培や微生物発酵など、バイオテクノロジー技術の使用も、ゲンチオウルノシドDの収量と純度を向上させるために検討されています .

化学反応の分析

反応の種類

ゲンチオウルノシドDは、次を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この化合物は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して還元することができます。

置換: ゲンチオウルノシドDは、触媒または特定の反応条件によって促進されることが多い、ある官能基が別の官能基に置換される置換反応に参加することができます.

一般的な試薬と条件

ゲンチオウルノシドDの反応に使用される一般的な試薬には、酸、塩基、酸化剤、還元剤が含まれます。 温度、溶媒の選択、pHなどの反応条件は、所望の生成物を得るために慎重に制御されます .

形成される主要な生成物

ゲンチオウルノシドDの反応から形成される主要な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります .

科学研究への応用

ゲンチオウルノシドDは、以下を含む幅広い科学研究への応用があります。

化学: これは、天然物の合成と化学反応機構の研究におけるモデル化合物として使用されます。

生物学: ゲンチオウルノシドDは、抗炎症作用や抗酸化作用などの潜在的な生物学的活性を研究されています.

医学: この化合物は、特に炎症性疾患の治療における潜在的な治療効果、および抗酸化剤としての効果について調査されています.

科学的研究の応用

Gentiournoside D has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of natural product synthesis and chemical reaction mechanisms.

Industry: Gentiournoside D is used in the development of natural health products and supplements.

作用機序

ゲンチオウルノシドDの作用機序は、特定の分子標的および経路との相互作用を伴います。 これは、炎症と酸化ストレスに関与するシグナル伝達経路の調節を通じてその効果を発揮すると考えられています . この化合物は、炎症性サイトカインと活性酸素種の産生を阻害することにより、炎症と酸化損傷を軽減する可能性があります .

類似の化合物との比較

類似の化合物

ゲンチオウルノシドDは、ヒペリシンやシュードヒペリシンなど、オトギリソウ属に見られる他の化合物に似ています . これらの化合物は構造的に類似しており、同様の生物学的活性を示します。

ユニークさ

ゲンチオウルノシドDを他の類似の化合物から際立たせているのは、独自のグリコシル化パターンです。これは、その独特の生物学的活性と治療の可能性に貢献している可能性があります . さらに、ゲンチオウルノシドDは、特定の研究アプリケーションで有望な結果を示しており、貴重な天然物としての可能性を強調しています .

類似化合物との比較

Similar Compounds

Gentiournoside D is similar to other compounds found in the Hypericum genus, such as hypericin and pseudohypericin . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness

What sets Gentiournoside D apart from its similar compounds is its unique glycosylation pattern, which may contribute to its distinct biological activities and therapeutic potential . Additionally, Gentiournoside D has shown promising results in specific research applications, highlighting its potential as a valuable natural product .

特性

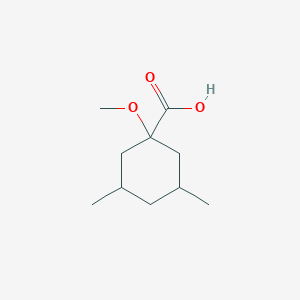

分子式 |

C23H28O13 |

|---|---|

分子量 |

512.5 g/mol |

IUPAC名 |

6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C23H28O13/c1-8-13(34-21(32)9-3-2-4-12(25)16(9)26)5-10-11(20(30)31)7-33-22(15(8)10)36-23-19(29)18(28)17(27)14(6-24)35-23/h2-4,7-8,10,13-15,17-19,22-29H,5-6H2,1H3,(H,30,31) |

InChIキー |

CAKNXIQZWKLNKL-UHFFFAOYSA-N |

正規SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)

![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)

![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)

![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)

![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)